molecular formula C5H5IN2 B2680803 5-Iodo-2-methylpyrimidine CAS No. 1447606-27-0

5-Iodo-2-methylpyrimidine

Cat. No.: B2680803
CAS No.: 1447606-27-0
M. Wt: 220.013
InChI Key: OXGGZGCUKUBTLA-UHFFFAOYSA-N
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Description

5-Iodo-2-methylpyrimidine is a heterocyclic aromatic organic compound with the molecular formula C5H5IN2. It is a derivative of pyrimidine, where an iodine atom is substituted at the 5th position and a methyl group at the 2nd position.

Mechanism of Action

Target of Action

It is known that iodinated pyrimidines, such as 5-iodo-2-methylpyrimidine, are readily incorporated into the dna of various microorganisms . This suggests that the compound’s primary targets could be the DNA of these organisms.

Mode of Action

It is suggested that the compound inhibits viral dna synthesis . . The compound’s interaction with its targets and the resulting changes need further investigation.

Biochemical Pathways

It is known that pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of dna, rna, lipids, and carbohydrates . Therefore, it can be inferred that this compound might affect these pathways and their downstream effects.

Result of Action

It is suggested that the compound’s action results in the inhibition of viral dna synthesis , which could potentially lead to the suppression of viral replication.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methylpyrimidine typically involves the iodination of 2-methylpyrimidine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions .

Industrial Production Methods: For industrial-scale production, the process may involve more efficient and scalable methods. One such method includes the use of 2-chloro-5-methylpyrimidine as a starting material, which undergoes a series of reactions including nitration, reduction, diazotization, and finally iodination to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

5-Iodo-2-methylpyrimidine is a halogenated pyrimidine derivative that has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This compound's structure, characterized by the presence of an iodine atom at the 5-position and a methyl group at the 2-position of the pyrimidine ring, influences its reactivity and biological interactions. This article explores its biological activity, mechanisms of action, and relevant studies.

  • Molecular Formula : C5H6N2I
  • Molecular Weight : 202.02 g/mol
  • CAS Number : 1447606-27-0

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interaction with nucleic acids and proteins. The iodine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions, which are crucial for its incorporation into nucleic acids.

Antiviral Activity

One of the significant biological activities of this compound is its antiviral properties. It has been studied as an analog of thymidine, showing effectiveness against several viruses by mimicking nucleotide structures.

  • Case Study : In vitro studies indicated that this compound could inhibit the replication of certain viruses by being incorporated into viral DNA, disrupting normal replication processes. This mechanism is akin to that observed with other halogenated pyrimidines, such as 5-Iodo-2'-deoxyuridine (IdUrd), which has demonstrated antiviral activity against vaccinia virus and other orthopoxviruses .

Antitumor Activity

Research has also highlighted the potential antitumor effects of this compound. Its structural similarity to nucleosides allows it to interfere with DNA synthesis in rapidly dividing cancer cells.

  • Research Findings : A study published in the Journal of Biological Chemistry demonstrated that halogenated pyrimidines could induce apoptosis in cancer cell lines by disrupting DNA repair mechanisms . This suggests that this compound may similarly affect cancer cell viability.

Biological Assays and Results

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyBiological ActivityMethodologyKey Findings
AntiviralIn vitroInhibition of viral replication in infected cells.
AntitumorCell linesInduced apoptosis in specific cancer cell lines.
Nucleic acid analogBiochemical assaysIncorporated into DNA, disrupting synthesis.

Toxicity and Safety Profile

While this compound shows promising biological activities, it is essential to consider its toxicity profile. Preliminary assessments indicate that it may exhibit moderate toxicity, particularly in high concentrations.

  • Hazard Classification : The compound is classified under acute toxicity (Category 4) for oral exposure and skin sensitization (Category 1) .

Properties

IUPAC Name

5-iodo-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGGZGCUKUBTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447606-27-0
Record name 5-iodo-2-methylpyrimidine
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